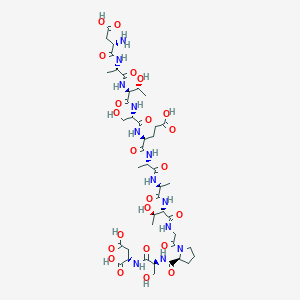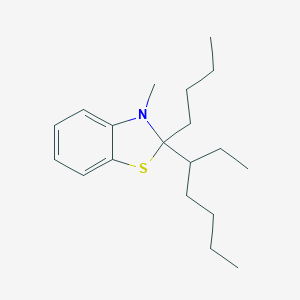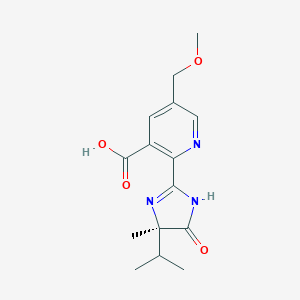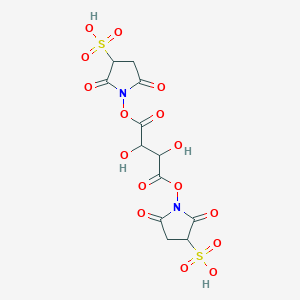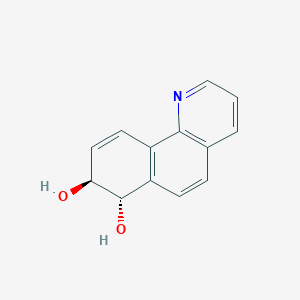
3-Methyl-2-(4-nitrophenyl)pyridine
Übersicht
Beschreibung
3-Methyl-2-(4-nitrophenyl)pyridine is a chemical compound with the molecular formula C12H10N2O2 . It is a member of the pyridine family, which are heterocyclic compounds that contain a nitrogen atom in a six-membered aromatic ring . The compound has a molecular weight of 214.22 g/mol .
Synthesis Analysis
The synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine and similar compounds often involves complex chemical reactions . For instance, one study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(4-nitrophenyl)pyridine is characterized by a pyridine ring substituted with a methyl group at the 3-position and a 4-nitrophenyl group at the 2-position . The InChIKey of the compound is TXBBGNHDQMTWFC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-Methyl-2-(4-nitrophenyl)pyridine has several computed properties, including a molecular weight of 214.22 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 214.074227566 g/mol, a monoisotopic mass of 214.074227566 g/mol, a topological polar surface area of 58.7 Ų, a heavy atom count of 16, and a complexity of 244 .
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Reactions : The kinetics and mechanisms of reactions involving substituted pyridines, including those related to 4-nitrophenyl and dinitrophenyl derivatives, have been extensively studied. These studies provide insights into reaction pathways and the behavior of these compounds under different conditions (Castro, Aliaga, & Santos, 2004).
Anti-Anoxic Activity : Novel 4-(3-nitrophenyl)pyridine derivatives have been synthesized and tested for anti-anoxic activity, which is crucial in understanding their potential in treating conditions related to oxygen deprivation (Kuno, Sakai, Ohkubo, & Takasugi, 1993).
Molecular Structures and Bonding : Studies on the molecular structure of compounds like 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and 3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine provide valuable insights into their hydrogen-bonding patterns and molecular aggregation (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Nonlinear Optics : Certain pyridine derivatives have been studied for their application in nonlinear optics, which is significant for developing materials with specialized light-interaction properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Antiviral Properties : The synthesis and evaluation of certain 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs indicate potential antiviral properties, especially against the vaccinia virus (Shabunina et al., 2021).
Cerebral Vasodilators : Certain dihydropyridine derivatives, including those with a nitrophenyl group, have been explored as cerebral vasodilators, offering potential therapeutic applications in conditions affecting cerebral blood flow (Higuchi, Sasaki, & Sado, 1975).
Photophysical Properties : The photophysical properties of ReL(CO)3Cl complexes containing pyridylimidazo[1,5‐a]pyridine ligands have been studied, contributing to the understanding of their emissions and potential applications in fields like luminescence (Garino et al., 2008).
Eigenschaften
IUPAC Name |
3-methyl-2-(4-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9-3-2-8-13-12(9)10-4-6-11(7-5-10)14(15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBBGNHDQMTWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346391 | |
| Record name | 3-Methyl-2-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-nitrophenyl)pyridine | |
CAS RN |
113120-13-1 | |
| Record name | 3-Methyl-2-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





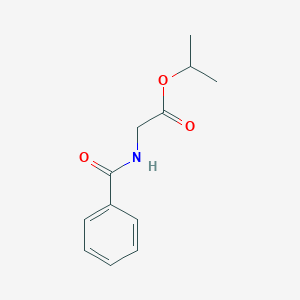
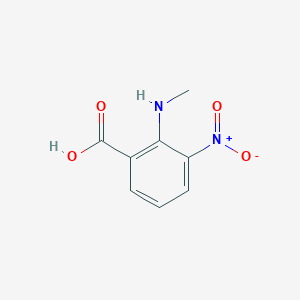
![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)
